1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline - 55507-15-8

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-411075
CAS Number: 55507-15-8
Molecular Formula: C17H18ClNO2
Molecular Weight: 303.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the tetrahydroisoquinoline class. Tetrahydroisoquinolines represent an important group of organic compounds with diverse pharmacological properties, serving as key structural components in numerous natural products and pharmaceutical agents. [, , , , ] This particular derivative has garnered scientific interest for its potential anticonvulsant properties. [, ]

Synthesis Analysis
  • Bischler-Napieralski reaction: This classic method utilizes the cyclodehydration of N-acyl-β-phenethylamines in the presence of a dehydrating agent like phosphorus pentoxide (P2O5) or phosphorus oxychloride (POCl3). [, ]

  • Pictet-Spengler reaction: This reaction involves the condensation of β-phenethylamines with aldehydes or ketones under acidic conditions, leading to the formation of tetrahydroisoquinoline derivatives. [, ]

  • Modifications and variations: Researchers have developed modified versions of these reactions and alternative synthetic routes to optimize yields and introduce specific substituents onto the tetrahydroisoquinoline core. [, , , ]

Chemical Reactions Analysis
  • N-alkylation: The nitrogen atom in the tetrahydroisoquinoline ring can react with alkyl halides or other alkylating agents to form N-alkylated derivatives. [, , ]
  • Acylation: The nitrogen atom can also undergo acylation reactions with acyl chlorides or anhydrides to yield N-acyl derivatives. [, ]
  • Oxidation: The tetrahydroisoquinoline ring system can be oxidized to form dihydroisoquinolines or isoquinolines under appropriate reaction conditions. []
Applications
  • Anticonvulsant Activity: 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was identified as a potent anticonvulsant agent in a study focused on developing new AMPA receptor antagonists. [] This activity was assessed in the audiogenic seizure test using Dilute Brown non-Agouti (DBA/2) mice. [, ] The compound displayed significant protection against seizures, suggesting its potential for further development as a therapeutic agent for epilepsy. [, ]

  • Pharmacophore Modeling and Virtual Screening: The discovery of 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as an anticonvulsant led to the development of a 3D ligand-based pharmacophore model for non-competitive AMPA receptor antagonists. [] This model proved valuable in virtual screening efforts, allowing researchers to identify other structurally diverse molecules with potential anticonvulsant properties. []

GYKI 52466

  • Compound Description: GYKI 52466 is a selective AMPA receptor antagonist. [] It serves as a potential neuroprotective agent against neurological conditions like epilepsy, ischemia, Parkinson's disease, and multiple sclerosis. []
  • Relevance: While the specific structure of GYKI 52466 isn't detailed in the provided abstracts, it's mentioned as a well-known example of a selective AMPAR antagonist. This suggests a structural similarity to 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, as this class of compounds is also explored for its anticonvulsant activity, potentially linked to AMPAR antagonism. [] (https://www.semanticscholar.org/paper/023efd7825dfab9447c9f059506f30f94bfdf0a4)

CFM-2

  • Compound Description: CFM-2 is a 2,3-benzodiazepine derivative exhibiting specific noncompetitive AMPA receptor antagonist properties and potent anticonvulsant activity. []

2-Acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is identified as a very potent anticonvulsant agent acting as a noncompetitive AMPA receptor antagonist. []
  • Relevance: This compound shares the core structure of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The presence of a 4-chlorophenyl substituent at position 1 further strengthens their structural similarity. The additional 2-acetyl group in this compound might contribute to its potent anticonvulsant activity. [] (https://www.semanticscholar.org/paper/023efd7825dfab9447c9f059506f30f94bfdf0a4)

trans-2-(4-Chlorobenzyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (PD00735)

  • Compound Description: PD00735 demonstrates significant anticonvulsant efficacy. This compound belongs to the isoquinolinonic acid class, known for diverse pharmacological properties, including psychotropic, antiallergic, anti-inflammatory, and estrogenic effects. []
  • Relevance: PD00735 shares a structural resemblance to 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, particularly in the tetrahydroisoquinoline core and the presence of a 4-chlorophenyl substituent. The key differences lie in the carboxylic acid group at position 4, the oxo group at position 1, and the 4-methoxyphenyl substituent at position 3 in PD00735. These structural variations might contribute to the distinct pharmacological profiles of these compounds. [] (https://www.semanticscholar.org/paper/023efd7825dfab9447c9f059506f30f94bfdf0a4)

2-Acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6d)

  • Compound Description: This compound is a newly identified molecule that displayed significant anticonvulsant activity in a pharmacological screening. []
  • Relevance: Compound 6d is structurally very similar to 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The main difference lies in the substituent at the para position of the phenyl ring at position 1, with 6d having a methyl group instead of chlorine. This minor alteration highlights the impact of substituent changes on anticonvulsant activity within this class of compounds. [] (https://www.semanticscholar.org/paper/cc78b6fbfdfc44791cc38207871f21f48effe785)

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline [(±)-7]

  • Compound Description: (±)-7 displays high affinity for σ2 receptors (Ki = 0.59 ± 0.02 nM) with excellent selectivity over σ1 receptors. [] It shows potential as a PET radiotracer for imaging σ2 receptor function in the central nervous system. []
  • Relevance: (±)-7 shares the core structure of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. While (±)-7 lacks a direct aryl substituent at position 1, its 2-[4-(4-methoxyphenyl)butan-2-yl] group presents a structural variation that maintains the overall size and lipophilicity of the molecule, potentially contributing to its interaction with σ2 receptors. [] (https://www.semanticscholar.org/paper/e6ed021f5b069b16e93da5850a4ea68f8ceb8183)

1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibits sedative-anxiolytic properties at doses of 10 and 20 mg/kg when administered intragastrically. []
  • Relevance: This compound shares the core structure of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The primary difference is the presence of a 2-hydroxyphenyl group at position 1 instead of a 4-chlorophenyl group. This difference in the phenyl substituent likely influences the pharmacological activity, shifting the profile from potential anticonvulsant activity to sedative-anxiolytic effects. [] (https://www.semanticscholar.org/paper/22c4cc1796310f1316bcb1f21c436f62884fb7c9)

1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This general structure represents a class of compounds studied for their potential psychopharmacological activity, including effects on sleep duration, catalepsy, anxiety, and depression. []
  • Relevance: 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline belongs to this class of compounds, with the "aryl" group specifically being a 4-chlorophenyl substituent. This broader category highlights the diverse pharmacological activities associated with modifications to the aryl group at position 1 of the tetrahydroisoquinoline scaffold. [] (https://www.semanticscholar.org/paper/72a7f471ffdf4fa540be2e7d181280144a5345d3)

1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

  • Compound Description: This compound exhibits significant analgesic and anti-inflammatory effects. In particular, it shows a pronounced anti-inflammatory effect at a dose of 0.5 mg/kg, which is 3.3 times greater than the effect of diclofenac sodium. []
  • Relevance: This compound shares the core structure of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key difference is the substituent at the para position of the phenyl ring at position 1. This compound has a dimethylamino group, which could be contributing to its analgesic and anti-inflammatory properties. [] (https://www.semanticscholar.org/paper/1fc177a16ebf151bf945a86c7e46c5f7120c9399)
  • Compound Description: This series of compounds was synthesized and evaluated for its potential as multidrug resistance reversers, specifically targeting P-glycoprotein (P-gp). [, ] Some of the amide derivatives showed significant sensitizing activity towards the antineoplastic drug doxorubicin in various cancer cell lines. []
  • Relevance: These compounds share the core structure of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The main difference lies in the presence of a 2-phenethyl substituent and an amide or ester group at position 1, in place of the 4-chlorophenyl group in the target compound. This series demonstrates how modifications to the 1-position substituent can significantly alter the pharmacological activity of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, shifting from potential anticonvulsant activity to multidrug resistance reversal properties. [, ] (https://www.semanticscholar.org/paper/a632252143da11224e3bdfe0f9181b843adabf29, https://www.semanticscholar.org/paper/9416d25c6de5617a8a6529a232808dc1aedec6c9)

(±)-6,7-Dimethoxy-1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline (1)

  • Compound Description: This compound was synthesized via the cyclization of a dimethylacetal under acidic conditions. [] While its specific biological activity isn't detailed in the provided abstract, its synthesis and structural features are discussed within the context of tetrahydroisoquinoline chemistry.
  • Relevance: Compound 1 shares the core structure of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key structural difference is the presence of a 1-oxo-2-(3-piperidyl) substituent instead of the 1-(4-Chlorophenyl) group. This modification highlights the structural diversity possible within this class of compounds. [] (https://www.semanticscholar.org/paper/dbf71899cf894f40cd0f91bef6e6bd6e08e2134e)

Properties

CAS Number

55507-15-8

Product Name

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

InChI

InChI=1S/C17H18ClNO2/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11/h3-6,9-10,17,19H,7-8H2,1-2H3

InChI Key

NYOFLAMHIMULAO-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.